3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives
Properties
Molecular Formula |
C16H16Cl2N2O2 |
|---|---|
Molecular Weight |
339.2g/mol |
IUPAC Name |
3-chloro-1-(3-chloro-4-methylphenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-5-6-11(9-12(10)17)20-15(21)13(18)14(16(20)22)19-7-3-2-4-8-19/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
ANJAIUMXJDRNAP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCC3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methylbenzaldehyde, piperidine, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and ensuring proper safety and environmental controls. The process might also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This includes reactions where one functional group is replaced by another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic effects could be explored for the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition or activation of specific proteins, modulation of signaling pathways, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other pyrrole derivatives, such as:
Uniqueness
The uniqueness of 3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-(PIPERIDIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific chemical structure, which imparts distinct physical and chemical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
